Actinium-225

Catalog No.
S569524
CAS No.
14265-85-1
M.F
Ac
M. Wt
225.02323 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Actinium-225

CAS Number

14265-85-1

Product Name

Actinium-225

IUPAC Name

actinium-225

Molecular Formula

Ac

Molecular Weight

225.02323 g/mol

InChI

InChI=1S/Ac/i1-2

InChI Key

QQINRWTZWGJFDB-YPZZEJLDSA-N

SMILES

[Ac]

Synonyms

225Ac radioisotope, Ac-225 radioisotope, Actinium-225

Canonical SMILES

[Ac]

Isomeric SMILES

[225Ac]

Actinium-225 is a radioactive isotope of actinium, denoted as 225Ac^{225}\text{Ac}. It possesses 89 protons and 136 neutrons, contributing to its unique nuclear properties. With a half-life of approximately 10 days, it undergoes alpha decay to francium-221, making it a member of the neptunium decay series. This isotope is primarily synthesized rather than found in nature, occurring only in trace amounts as a decay product of heavier isotopes like neptunium-237 and thorium-229. Actinium-225 is notable for its potential applications in targeted alpha therapy due to its favorable decay characteristics and the emission of high-energy alpha particles, which are effective in destroying cancer cells while minimizing damage to surrounding healthy tissue .

Actinium-225 predominantly undergoes alpha decay, emitting an alpha particle and transforming into francium-221:

225Ac221Fr+α^{225}\text{Ac}\rightarrow ^{221}\text{Fr}+\alpha

This decay process is part of a more extensive decay chain that ultimately leads to stable bismuth-209. The decay also produces several other radionuclides, including bismuth-213, which can be harnessed for therapeutic purposes. The decay sequence includes multiple alpha and beta emissions, enhancing the therapeutic efficacy of actinium-225 in medical applications .

Actinium-225 exhibits significant biological activity, particularly in the context of cancer treatment. Its alpha particles are highly cytotoxic, making it suitable for targeted therapies that aim to destroy malignant cells with minimal collateral damage. Clinical studies have demonstrated its effectiveness against various cancers, including acute myeloid leukemia. The isotope's relatively long half-life allows for effective treatment while ensuring that most of the radioactivity diminishes within a short time frame post-treatment .

The production of actinium-225 can be achieved through several methods:

  • Cyclotron Irradiation: High-energy protons are directed at targets such as thorium-232 or radium-226, leading to the formation of actinium-225 via nuclear reactions.
  • Spallation Reactions: This method involves bombarding heavy metal targets with protons, resulting in the ejection of neutrons and subsequent production of actinium isotopes.
  • Generator Systems: Actinium-225 can be isolated from thorium-229 via a generator system that allows for the separation of actinium from its parent isotopes through chemical processes like anion exchange chromatography .

These synthesis methods are critical for ensuring a sufficient supply of actinium-225 for research and clinical applications.

Actinium-22721.77 yearsAlpha decayTargeted alpha therapyBismuth-21346 minutesAlpha decayRadiotherapyRadium-22311.43 daysAlpha decayTreatment of bone metastases

Uniqueness of Actinium-225

Actinium-225 stands out due to its optimal half-life for therapeutic use—long enough to allow treatment but short enough to minimize prolonged radiation exposure. Its ability to emit multiple high-energy alpha particles per decay event enhances its cytotoxic potential compared to other isotopes like bismuth-213, which requires immediate use due to its short half-life . Additionally, actinium-225's production methods and its role as a precursor for other therapeutic isotopes further underscore its significance in nuclear medicine.

Research into the interactions of actinium-225 with biological systems is ongoing. Studies have focused on its chemical behavior in aqueous solutions, particularly regarding hydrolysis and complexation with various chelating agents. The hydrolytic stability of actinium ions has been assessed under different pH conditions, revealing insights into their mobility and reactivity in biological environments . Furthermore, investigations into how actinium-225-labeled compounds interact with specific cancer markers have shown promise in enhancing targeted delivery systems.

Actinium-225 is a synthetic radioisotope of actinium with the chemical symbol Actinium-225 and atomic number 89 [1] [2]. The nucleus of Actinium-225 contains 89 protons and 136 neutrons, giving it a mass number of 225 [20] [22]. The isotope possesses an atomic mass of 225.023229 atomic mass units [2] [19]. The ground state of Actinium-225 exhibits a nuclear spin-parity of 3/2−, indicating its quantum mechanical properties [22]. The nuclear configuration places Actinium-225 as the most bound isobar with mass number 225, yet it remains unstable against alpha decay [17].

The isotope belongs to the actinide series and shares chemical similarities with the lanthanide elements [14]. In its most common ionic state, Actinium-225 exists as a trivalent cation with an ionic radius of 112 picometers [14] [23]. The nuclear binding energy and stability characteristics of Actinium-225 make it particularly significant for understanding heavy nuclei decay processes [22].

Half-life Characteristics and Decay Chain Dynamics

Actinium-225 exhibits a half-life of 9.92 days, which represents an updated value from the previously accepted 10.0 days [7]. This revision was based on comprehensive measurements that provided more precise and better-documented values than earlier evaluations [7]. The half-life determination utilized six independent measurements to establish the 9.92-day value as the most accurate representation of the isotope's decay characteristics [7].

The decay dynamics of Actinium-225 follow first-order kinetics, with the isotope undergoing 100 percent alpha decay to francium-221 [1] [17]. The relatively long half-life of 9.92 days provides sufficient time for practical applications while maintaining significant radioactive decay activity [13]. The decay rate constant and associated decay dynamics make Actinium-225 the longest-lived isotope in its immediate decay chain until the penultimate product bismuth-209 [1].

The half-life characteristics position Actinium-225 as 315 times longer-lived than its therapeutic daughter isotope bismuth-213, making it suitable as a parent isotope for generator systems [5]. The decay chain dynamics demonstrate secular equilibrium relationships between Actinium-225 and its short-lived daughters [5].

Alpha Emission Profile and Energy Distribution

Actinium-225 undergoes alpha decay with an emission energy of 5.9351 megaelectron volts [2]. The alpha particle emission represents the primary decay mode, occurring in 100 percent of decay events [1] [17]. The alpha particles possess sufficient energy to cause significant ionization within a limited range, typically spanning only a few cell diameters [13].

The complete decay chain of Actinium-225 produces a cumulative alpha emission of 400 percent per initial Actinium-225 decay, with an average alpha energy of 6.88 megaelectron volts across the entire cascade [14]. The energy distribution encompasses alpha particles ranging from 5.8 to 8.4 megaelectron volts throughout the decay chain [3]. The tissue penetration range of these alpha emissions extends between 47 and 85 micrometers [3].

Individual alpha emissions within the decay chain exhibit specific energy characteristics: Actinium-225 emits 5.9351 megaelectron volt alpha particles, francium-221 produces 6.3 megaelectron volt alpha particles, astatine-217 generates 7.1 megaelectron volt alpha particles, bismuth-213 emits 5.9 megaelectron volt alpha particles, and polonium-213 produces the highest energy alpha particles at 8.4 megaelectron volts [4] [15].

Daughter Nuclides and Cascading Decay Processes

The decay cascade of Actinium-225 involves six predominant daughter radionuclides before reaching the final stable product [4] [5]. The complete decay sequence proceeds as follows: Actinium-225 decays to francium-221 with a half-life of 4.8 minutes, which subsequently decays to astatine-217 with a half-life of 32.3 milliseconds [4] [15].

NuclideHalf-lifeDecay ModeAlpha Energy (MeV)Beta Energy (keV)Gamma Energy (keV)
Actinium-2259.92 daysAlpha5.9351-99.8
Francium-2214.8 minutesAlpha6.3-218.0
Astatine-21732.3 millisecondsAlpha7.1--
Bismuth-21345.6 minutesAlpha (2.14%) / Beta (97.86%)5.9492440.5
Polonium-2134.2 microsecondsAlpha8.4--
Thallium-2092.2 minutesBeta-178-
Lead-2093.25 hoursBeta-198-
Bismuth-2092.01×10¹⁹ yearsStable---

The cascade continues with astatine-217 decaying to bismuth-213 with a half-life of 45.6 minutes [4]. Bismuth-213 represents a branching point in the decay chain, with 97.86 percent undergoing beta-minus decay to polonium-213 and 2.14 percent undergoing alpha decay to thallium-209 [4] [10]. Polonium-213 rapidly decays via alpha emission with a half-life of 4.2 microseconds, while thallium-209 undergoes beta-minus decay with a half-life of 2.2 minutes [4].

The decay chain concludes with lead-209, which has a half-life of 3.25 hours and undergoes beta-minus decay to reach bismuth-209 [4]. Bismuth-209, with an extraordinarily long half-life of 2.01×10¹⁹ years, represents the effectively stable endpoint of the Actinium-225 decay series [25].

Position within the Neptunium Decay Series

Actinium-225 occupies a significant position within the neptunium decay series, also known as the 4n+1 series [1] [16]. The neptunium series begins with neptunium-237 and proceeds through a sequence of alpha and beta decays until reaching stable end products [16]. Actinium-225 arises as a decay product of neptunium-237 and its intermediate daughters, including uranium-233 and thorium-229 [1] [11].

The neptunium series represents one of four naturally occurring decay chains, characterized by mass numbers that can be expressed as 4n+1, where n represents an integer [16]. The total energy released from neptunium-237 to the final stable products, including energy lost to neutrinos, amounts to 50.0 megaelectron volts [16]. Actinium-225 serves as the last nuclide in the neptunium chain with a half-life exceeding one day until reaching bismuth-209 [1].

The decay pathway from neptunium-237 to Actinium-225 involves several intermediate steps: neptunium-237 decays to protactinium-233, which subsequently decays to uranium-233 [8] [11]. Uranium-233 then decays to thorium-229, which finally produces radium-225 through alpha decay [11]. Radium-225 undergoes beta-minus decay with a half-life of 14.9 days to yield Actinium-225 [8] [11].

Natural Occurrence and Isotopic Abundance

Actinium-225 occurs naturally only in trace quantities as a product of the neptunium decay series [1] [9]. The isotope does not occur in nature except as a decay product of trace quantities of neptunium-237 and its daughters, which form through neutron capture reactions on primordial thorium-232 and uranium-238 [1] [2]. The natural abundance of Actinium-225 is extraordinarily low, estimated at less than 1.1×10⁻¹⁹ relative to thorium-232 and approximately 9.9×10⁻¹⁶ relative to thorium-230 in secular equilibrium [1] [2].

The rarity of naturally occurring Actinium-225 stems from the extinct nature of the neptunium series, whose longest-lived isotope has a half-life short compared to the age of Earth [16]. Consequently, Actinium-225 is significantly rarer than other actinium isotopes such as actinium-227 and actinium-228, which occur in the decay chains of uranium-235 and thorium-232, respectively [1] [9].

IsotopeNatural OccurrenceDecay SeriesRelative Abundance
Actinium-225TraceNeptunium (4n+1)<1.1×10⁻¹⁹ vs Th-232
Actinium-227Primary naturalUranium-235Dominant natural isotope
Actinium-228TraceThorium-232Extremely rare

Exact Mass

225.02323 g/mol

Monoisotopic Mass

225.02323 g/mol

Heavy Atom Count

1

UNII

HI04ACM8I1
E95CP8XCT3

Wikipedia

(~225~Ac)Actinium

Dates

Modify: 2023-07-20

Explore Compound Types